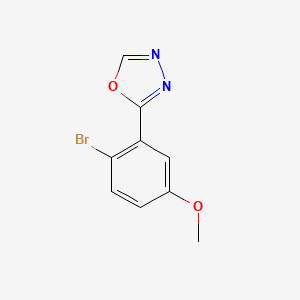

2-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazole

Description

2-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a 2-bromo-5-methoxyphenyl group. The oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and role in modulating electronic properties. The bromine atom at the ortho position of the phenyl ring introduces steric hindrance and electron-withdrawing effects, while the methoxy group at the para position acts as an electron-donating substituent. This combination of substituents creates a unique electronic and steric profile, making the compound a candidate for pharmacological and materials science applications.

Synthetic routes for analogous 1,3,4-oxadiazoles often involve cyclization of tetrazole derivatives with carboxylic acids using coupling agents like DIC (N,N'-diisopropylcarbodiimide) in solvents such as DCM/DMF (9:1) .

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-13-6-2-3-8(10)7(4-6)9-12-11-5-14-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOYMWFOSCIVQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C2=NN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Bromo-5-methoxybenzoyl Hydrazide

2-Bromo-5-methoxybenzoic acid is first esterified using thionyl chloride (SOCl₂) in methanol, yielding methyl 2-bromo-5-methoxybenzoate. Subsequent reflux with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol produces 2-bromo-5-methoxybenzoyl hydrazide.

Cyclization with Phosphorus Oxychloride

The hydrazide is treated with phosphorus oxychloride (POCl₃) under reflux conditions. POCl₃ acts as both a solvent and dehydrating agent, facilitating cyclization via the elimination of water. The reaction typically proceeds at 110°C for 6–8 hours, yielding this compound with a reported efficiency of 68–72%.

Critical Parameters :

- Temperature : Elevated temperatures (>100°C) prevent intermediate hydrolysis.

- Stoichiometry : A 1:2 molar ratio of hydrazide to POCl₃ ensures complete dehydration.

Oxidation of Semicarbazones

Oxidation of semicarbazones derived from 2-bromo-5-methoxybenzaldehyde offers a streamlined route to the target compound. This method leverages iodine-mediated oxidative cyclization under mild conditions.

Preparation of 2-Bromo-5-methoxybenzaldehyde Semicarbazone

2-Bromo-5-methoxybenzaldehyde is condensed with semicarbazide hydrochloride in ethanol, catalyzed by sodium acetate. The resulting semicarbazone precipitates as a white crystalline solid.

Oxidative Cyclization with Iodine

The semicarbazone is dissolved in ethanol and treated with iodine (I₂) and potassium iodide (KI) in the presence of sodium hydroxide. The mixture is refluxed for 4–5 hours, during which the iodine oxidizes the semicarbazone to form the oxadiazole ring. This method achieves yields of 58–63%.

Advantages :

- Avoids harsh acidic conditions.

- Amenable to scale-up with minimal byproducts.

Thiosemicarbazide Cyclization

Thiosemicarbazides serve as versatile precursors for 1,3,4-oxadiazoles through oxidative desulfurization. While this route primarily yields 2-amino derivatives, subsequent functionalization can introduce bromine at the aryl position.

Formation of Acylthiosemicarbazide

2-Bromo-5-methoxybenzoyl chloride reacts with thiosemicarbazide in dichloromethane, forming the corresponding acylthiosemicarbazide.

Oxidative Ring Closure

Coupling Reagent-Assisted Synthesis

Propanephosphonic anhydride (T3P®) enables one-pot synthesis of 1,3,4-oxadiazoles from acylhydrazides and isocyanates. However, adapting this method for this compound necessitates bespoke reagents.

Reaction Mechanism

2-Bromo-5-methoxybenzoyl hydrazide reacts with methyl isocyanate in the presence of T3P® and N,N-diisopropylethylamine (DIPEA). The coupling reagent facilitates nucleophilic acyl substitution, followed by cyclodehydration. Yields remain moderate (50–55%) due to competing side reactions.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclodehydration | Diacylhydrazide | POCl₃, reflux, 6–8 hrs | 68–72 | High purity, scalable | Harsh conditions, corrosive reagents |

| Oxidation of Semicarbazone | Aldehyde semicarbazone | I₂/KI, NaOH, ethanol, 4–5 hrs | 58–63 | Mild conditions, fewer byproducts | Requires aldehyde synthesis |

| Thiosemicarbazide route | Acylthiosemicarbazide | DBDMH/KI, CH₃CN, 24 hrs | 45–50 | Versatile for amino derivatives | Indirect bromine incorporation |

| T3P®-mediated coupling | Acylhydrazide + isocyanate | T3P®, DIPEA, RT, 12 hrs | 50–55 | Ambient conditions, one-pot synthesis | Low yield, specialized reagents required |

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions.

Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

Nucleophilic substitution: Formation of substituted oxadiazoles.

Oxidation and reduction: Formation of oxidized or reduced derivatives of the oxadiazole ring.

Coupling reactions: Formation of biaryl or other coupled products.

Scientific Research Applications

2-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazole has several applications in scientific research:

Medicinal chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Organic synthesis: Serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazole varies depending on its application:

Antimicrobial activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

Anticancer activity: It could induce apoptosis in cancer cells by targeting specific cellular pathways.

Electronic materials: Functions as an electron transport material in OLEDs, facilitating the movement of electrons through the device.

Comparison with Similar Compounds

Table 1: Comparison of Key 1,3,4-Oxadiazole Derivatives

Key Observations:

- Electron-Withdrawing Groups (EWG): Compounds with strong EWGs (e.g., nitro, chloro) at both C2 and C5 positions (XIV, XV) exhibit potent CNS depressant activity due to enhanced dipole interactions and receptor binding . In contrast, the target compound’s mixed substituents (bromo: weak EWG; methoxy: EDG) may prioritize other applications, such as anticancer activity, as seen in compound 107 .

- Anticancer Activity: Methoxy-substituted derivatives like 107 demonstrate significant growth inhibition (GP > 95%) against cancer cell lines, suggesting that EDGs at C5 may enhance membrane permeability or DNA intercalation .

- Structural Insights: Bulky substituents (e.g., adamantyl) or halogen placement (e.g., bromo at para) influence crystal packing and solubility, as observed in SOSXIJ . The target’s ortho-bromo substituent may introduce steric constraints affecting bioavailability.

Positional Effects of Substituents

- C2 vs. C5 Substitution: Nitro groups at C2 (e.g., XV) enhance antianxiety activity compared to C5-nitro derivatives, highlighting positional sensitivity in CNS targets . The target’s bromo group at C2-phenyl ortho position may limit rotational freedom, altering binding kinetics.

- Para vs. Ortho Halogens: Para-bromo derivatives (e.g., 5g) are synthetically accessible , whereas ortho-bromo analogs (target compound) may exhibit reduced reactivity in cross-coupling reactions due to steric hindrance.

Biological Activity

The compound 2-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazole (C15H12BrN3O2) is a member of the oxadiazole family, which has garnered interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound features a bromo and methoxy substituent on the phenyl ring and an oxadiazole moiety. The structural arrangement contributes to its unique chemical behavior and potential biological activities. The presence of halogen and methoxy groups enhances its reactivity and solubility, respectively.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it interacts with various biological targets involved in cancer progression:

- Mechanism of Action : The oxadiazole ring can modulate enzyme activities related to cancer cell proliferation and apoptosis. Its interaction with specific receptors may inhibit cancer cell growth and induce apoptosis in cancer cell lines such as MCF-7 and A549.

- Case Studies : In vitro studies demonstrated that this compound has an IC50 value in the micromolar range against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2). Flow cytometry assays confirmed its ability to induce apoptosis in a dose-dependent manner .

Antimicrobial Activity

In addition to anticancer properties, this compound has been studied for its antimicrobial effects:

- Activity Spectrum : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer metabolism and microbial resistance. For example, it has shown potential as an inhibitor of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .

- Receptor Interaction : Molecular docking studies suggest that this compound can bind effectively to estrogen receptors, indicating potential applications in hormone-dependent cancers .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other oxadiazole derivatives:

| Compound Name | Unique Features |

|---|---|

| 2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole | Contains an amino group; different biological activity |

| 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Dimethylamino groups affect electronic properties |

| 2-Methoxy-5-((phenylamino)methyl)phenol | Phenolic group alters solubility and reactivity |

The bromine atom enhances reactivity while the methoxy group contributes to solubility and interaction potential with biological targets.

Q & A

Q. What are the common synthetic routes for 2-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazole derivatives?

The compound is typically synthesized via cyclization reactions. For example, bromoacetoyl bromide and substituted hydrazides are reacted in phosphoryl chloride (POCl₃) under reflux (90°C for 6 hours). The reaction is monitored by TLC, purified via silica column chromatography (CH₂Cl₂), and yields ~28% after crystallization . Key intermediates like 4-methoxyphenyl hydrazide are used to introduce the methoxy group.

Q. Which spectroscopic techniques are used to characterize this compound?

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.01–8.00 ppm, methoxy groups at δ 3.88 ppm) .

- X-ray crystallography : Resolves planar oxadiazole rings and intermolecular interactions (e.g., π-π stacking distances of ~3.74 Å) .

- HRMS : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this class of oxadiazoles?

Analogous 1,3,4-oxadiazoles show fungicidal activity (>50% inhibition at 50 µg/mL) against Sclerotinia sclerotiorum and Rhizoctonia solani . The bromine substituent enhances electrophilic reactivity, potentially improving target binding.

Advanced Research Questions

Q. How do molecular docking studies inform the design of oxadiazole-based inhibitors?

Docking with proteins like succinate dehydrogenase (SDH; PDB: 2FBW) reveals binding interactions. For example, the oxadiazole ring forms hydrogen bonds with Val-168, while the bromine atom enhances hydrophobic contacts. This aligns with lead compounds like penthiopyrad, where carbonyl groups are critical for activity .

Q. What challenges arise in optimizing reaction yields for brominated oxadiazoles?

Low yields (e.g., 28% in ) stem from:

- Side reactions : Competing halogen exchange or over-bromination.

- Purification : Silica chromatography is required due to polar byproducts. Optimization strategies include adjusting stoichiometry (e.g., 1:1 hydrazide:bromoacetoyl bromide) and using inert atmospheres.

Q. How do electronic properties (HOMO/LUMO) influence material science applications?

Derivatives like 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole exhibit HOMO (-6.2 eV) and LUMO (-2.4 eV) levels suitable for electron transport in scintillators. The bromine atom increases electron-withdrawing effects, enhancing stability under radiation .

Q. What structural features correlate with herbicidal vs. fungicidal activity?

- Fungicidal activity : Requires a trifluoromethylpyrazole substituent (e.g., compound 5g in ).

- Herbicidal activity : Bleaching effects are observed with 4-bromobenzylthio groups, likely due to ROS generation in chloroplasts .

Methodological Considerations

Q. How to resolve contradictions in bioactivity data across studies?

- Dose-dependent effects : Test multiple concentrations (e.g., 10–100 µg/mL).

- Strain variability : Use standardized fungal/weed models (e.g., S. sclerotiorum vs. Botrytis cinerea) .

- Control assays : Include commercial fungicides (e.g., penthiopyrad) for baseline comparison.

Q. What computational tools predict the compound’s reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.